molecular formula C17H23N3O3S B11168955 2-(3,4-dimethoxyphenyl)-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]acetamide

2-(3,4-dimethoxyphenyl)-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]acetamide

Cat. No.: B11168955
M. Wt: 349.4 g/mol
InChI Key: SBAQALKKYNEMAK-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a thiadiazole ring, which is known for its diverse biological activities, and a dimethoxyphenyl group, which contributes to its chemical reactivity and potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethoxyphenyl)-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]acetamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3,4-dimethoxybenzaldehyde with hydrazine to form the corresponding hydrazone. This intermediate is then cyclized with thiosemicarbazide under acidic conditions to yield the thiadiazole ring. The final step involves the acylation of the thiadiazole with 2-bromoacetamide to form the target compound .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, alternative solvents, and continuous flow reactors to enhance reaction rates and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxyphenyl)-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The dimethoxyphenyl group can be oxidized to form quinones under strong oxidizing conditions.

    Reduction: The thiadiazole ring can be reduced to form the corresponding dihydrothiadiazole.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the acetamide group.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydrothiadiazole derivatives.

    Substitution: Various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]acetamide involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The dimethoxyphenyl group can enhance the compound’s binding affinity and selectivity for these targets. The exact pathways involved may vary depending on the specific biological context and the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-(3,4-dimethoxyphenyl)-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]acetamide lies in its combination of the thiadiazole ring and the dimethoxyphenyl group, which imparts distinct chemical reactivity and potential biological activities. This combination is not commonly found in other compounds, making it a valuable target for further research and development.

Properties

Molecular Formula

C17H23N3O3S

Molecular Weight

349.4 g/mol

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-(5-pentan-3-yl-1,3,4-thiadiazol-2-yl)acetamide

InChI

InChI=1S/C17H23N3O3S/c1-5-12(6-2)16-19-20-17(24-16)18-15(21)10-11-7-8-13(22-3)14(9-11)23-4/h7-9,12H,5-6,10H2,1-4H3,(H,18,20,21)

InChI Key

SBAQALKKYNEMAK-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C1=NN=C(S1)NC(=O)CC2=CC(=C(C=C2)OC)OC

Origin of Product

United States

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